Methyl 5-pentyl-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 5-pentyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the class of pyrrole esters. Pyrrole esters are known for their aromatic properties and are often used in various industrial applications, including the food, fragrance, and pharmaceutical industries
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-pentyl-1H-pyrrole-2-carboxylate typically involves the transesterification of methyl 1H-pyrrole-2-carboxylate with pentyl alcohol. This reaction is catalyzed by enzymes such as lipases, which offer advantages like selectivity, specificity, and mild reaction conditions . The reaction conditions include:
Solvent: Organic solvents like toluene or hexane.
Temperature: Moderate temperatures around 40-60°C.
Catalyst: Lipase enzymes like Novozym 435.
Reaction Time: Several hours to achieve high yields.
Industrial Production Methods
Industrial production of this compound can be scaled up using similar enzymatic processes. The use of biocatalysts in industrial settings is advantageous due to their reusability and the production of purer products with fewer by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-pentyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
Methyl 5-pentyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5-pentyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-pyrrole-2-carboxylate: Lacks the pentyl group, resulting in different chemical properties and applications.
Butyl 1H-pyrrole-2-carboxylate: Similar structure but with a butyl group instead of a pentyl group, leading to variations in its aromatic properties.
Benzhydryl 1H-pyrrole-2-carboxylate: Contains a benzhydryl group, which significantly alters its chemical behavior and applications.
Uniqueness
Methyl 5-pentyl-1H-pyrrole-2-carboxylate is unique due to its pentyl group, which enhances its solubility, stability, and potential for various applications in different industries .
Properties
CAS No. |
919123-86-7 |
---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
methyl 5-pentyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C11H17NO2/c1-3-4-5-6-9-7-8-10(12-9)11(13)14-2/h7-8,12H,3-6H2,1-2H3 |
InChI Key |
XSPGCOGTXUNKJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(N1)C(=O)OC |
Origin of Product |
United States |
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